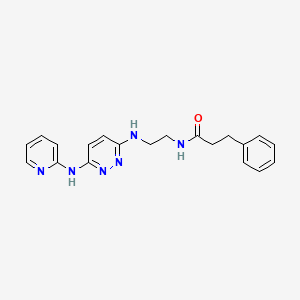
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyridine and pyridazine ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized using methods such as the reaction of α-bromoketones and 2-aminopyridines .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents. It has shown significant activity against Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Hepatic Stellate Cells (HSC-T6)
The compound has been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6). These cells play a crucial role in liver fibrosis, so this compound could potentially be used in treatments for this condition .
Tyrosine Kinase Inhibitor
This compound is also known as PKC 412, a small molecule inhibitor of multiple tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play important roles in many cellular processes, including cell signaling, growth, and division.
Potential Biological Activities
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated. This suggests that the compound could have a wide range of potential biological activities .
Drug Design
The structure of this compound suggests it could be used in the design of new drugs. Its pyrimidine and pyridine rings, along with its amine and amide groups, could potentially interact with various biological targets .
Libraries of Novel Heterocyclic Compounds
This compound has been used to prepare libraries of novel heterocyclic compounds with potential biological activities. Heterocyclic compounds are widely used in medicinal chemistry, so this compound could be a valuable tool in drug discovery .
Mechanism of Action
properties
IUPAC Name |
3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(12-9-16-6-2-1-3-7-16)23-15-14-22-18-10-11-19(26-25-18)24-17-8-4-5-13-21-17/h1-8,10-11,13H,9,12,14-15H2,(H,22,25)(H,23,27)(H,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBXZJTCGADHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
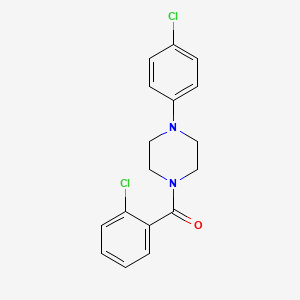
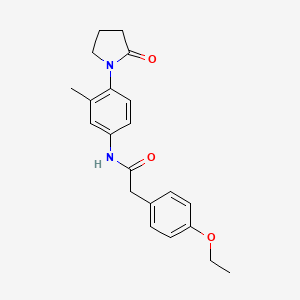
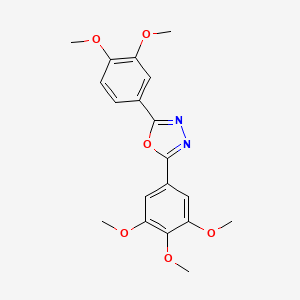
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

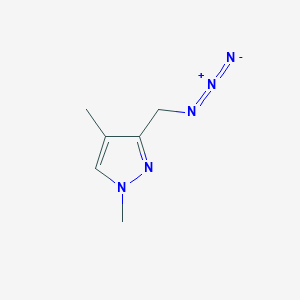
![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
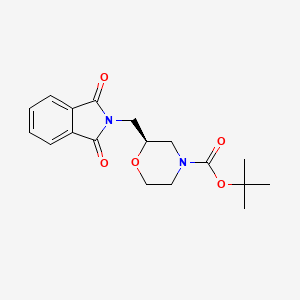
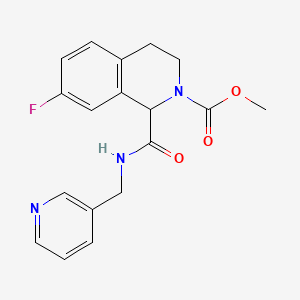
![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)